2-Methyl-1,8-naphthyridin-3-ol
Description
Significance of the 1,8-Naphthyridine (B1210474) Scaffold in Contemporary Organic and Medicinal Chemistry
The 1,8-naphthyridine nucleus is a prominent heterocyclic scaffold that has garnered considerable interest from researchers in medicinal chemistry and drug discovery. researchgate.netresearchgate.netnih.gov This is largely due to its versatile synthesis, reactivity, and a wide array of biological activities. researchgate.netresearchgate.net The rigid, planar structure of the 1,8-naphthyridine scaffold also makes it a valuable component in the development of luminescent materials. researchgate.net
The versatility of the 1,8-naphthyridine scaffold is demonstrated by its presence in a variety of compounds with diverse therapeutic applications. nih.govingentaconnect.com These include antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic agents. researchgate.netnih.govingentaconnect.com The ability to introduce various substituents at different positions on the naphthyridine ring allows for the fine-tuning of its biological and physical properties, making it a "privileged scaffold" in drug design. researchgate.netnih.gov For instance, modifications at specific positions of the quinolone structure, which shares similarities with the naphthyridine core, can convert antibacterial agents into potent anticancer analogs. researchgate.net
Unique Structural Features and Aromaticity of 2-Methyl-1,8-naphthyridin-3-ol
The structure of this compound is characterized by a fused bicyclic system composed of two pyridine (B92270) rings, with a methyl group at the 2-position and a hydroxyl group at the 3-position. The molecular formula is C9H8N2O, and its molecular weight is approximately 160.17 g/mol . bldpharm.com The arrangement of the nitrogen atoms in the 1 and 8 positions is a defining feature of this particular naphthyridine isomer.
Historical Context and Evolution of Research within the Naphthyridine Class
The history of naphthyridine research dates back to the late 19th century, with the first derivative of the cyclic naphthyridine system being reported in 1893. mdpi.com The name "naphthyridine" was proposed to denote its relationship to naphthalene, with two carbon atoms replaced by nitrogen. mdpi.com There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the fused pyridine rings. mdpi.comnih.govmdpi.com
A significant milestone in the history of this class of compounds was the discovery of nalidixic acid, a 1,8-naphthyridine derivative, by G. Lesher in 1962. nih.govmdpi.com This compound was introduced into clinical practice in 1967 as an antibacterial agent for treating urinary tract infections. nih.govmdpi.com The discovery of nalidixic acid spurred extensive research into the synthesis and biological activities of other 1,8-naphthyridine derivatives, leading to the development of a wide range of compounds with diverse pharmacological properties. mdpi.comresearchgate.net Early research often focused on creating analogs of nalidixic acid, but over time, the scope of investigation has broadened to explore the potential of the 1,8-naphthyridine scaffold in various other therapeutic areas. researchgate.netnih.gov
Rationale for Dedicated Research on this compound and its Derivatives
The dedicated research on this compound and its derivatives is driven by the promising biological activities associated with the broader 1,8-naphthyridine class. researchgate.net The specific substitution pattern of a methyl group at the 2-position and a hydroxyl group at the 3-position offers a unique template for chemical modification and the exploration of structure-activity relationships.
For example, research has shown that derivatives of 2-methyl-1,8-naphthyridine can be synthesized and evaluated for various biological activities. researchgate.net The synthesis of compounds like 2-Methyl-1,8-naphthyridine-3-carbonylazide from ethyl-2-methyl-1,8-naphthyridine-3-carboxylate highlights the chemical tractability of this scaffold for generating new chemical entities. researchgate.net Furthermore, studies on related 1,8-naphthyridine derivatives have demonstrated their potential in treating a range of conditions, providing a strong rationale for investigating the specific contributions of the 2-methyl and 3-hydroxyl substitutions. The synthesis of various substituted 1,8-naphthyridine derivatives continues to be an active area of research, with the aim of discovering new compounds with enhanced efficacy and novel mechanisms of action. researchgate.netrasayanjournal.co.in
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-1,8-naphthyridin-3-ol |
InChI |
InChI=1S/C9H8N2O/c1-6-8(12)5-7-3-2-4-10-9(7)11-6/h2-5,12H,1H3 |
InChI Key |
ZCIRVTJKQIOGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1,8 Naphthyridin 3 Ol and Its Functionalized Analogs
Classical and Established Annulation Reactions
The construction of the 1,8-naphthyridine (B1210474) core has traditionally relied on several named condensation and cyclization reactions. These methods have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.
Friedlander Condensation Strategies
The Friedlander annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. For the synthesis of 2-Methyl-1,8-naphthyridin-3-ol and its derivatives, 2-aminonicotinaldehyde or related precursors are key starting materials.
The efficiency of the Friedlander condensation for 1,8-naphthyridine synthesis is highly dependent on the choice of catalyst and reaction conditions. A variety of catalysts, primarily basic in nature, have been explored to facilitate this transformation.
Recent advancements have focused on the use of greener and more efficient catalytic systems. One notable example is the application of Choline (B1196258) Hydroxide (B78521) Ionic Liquid (ChOH-IL) as a catalyst. rsc.org This ionic liquid has been shown to be a metal-free, non-toxic, and water-soluble catalyst that provides excellent yields of 1,8-naphthyridine derivatives. rsc.org The reaction can be carried out in water, which is an environmentally benign solvent. rsc.org Optimization studies have revealed that a low catalyst loading of ChOH-IL is sufficient to drive the reaction to completion. rsc.org In comparison to other bases such as NaOH, KOH, and piperidine (B6355638), Choline Hydroxide has demonstrated superior catalytic activity for this transformation. rsc.org
Other catalytic systems have also been developed. For instance, CeCl3·7H2O has been employed as a reusable catalyst for the Friedlander synthesis of 1,8-naphthyridines under solvent-free grinding conditions at room temperature. nih.gov This method offers advantages such as operational simplicity, high yields, and the avoidance of hazardous acids or bases. nih.gov Additionally, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been utilized as a catalyst for the microwave-assisted, solvent-free Friedlander condensation, leading to rapid reaction times and good yields. rsc.org
| Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Choline Hydroxide (ChOH-IL) | Water | Metal-free, non-toxic, water-soluble, excellent yields | rsc.org |
| CeCl3·7H2O | Solvent-free (grinding) | Reusable, mild conditions, high yields | nih.gov |
| DABCO | Solvent-free (microwave) | Rapid reaction, good yields | rsc.org |
| Basic Ionic Liquids (e.g., [Bmmim][Im]) | Ionic Liquid | Green solvent and catalyst, good yields | rsc.org |
The versatility of the Friedlander synthesis lies in its tolerance to a wide range of active methylene carbonyl substrates, allowing for the introduction of various substituents onto the newly formed pyridine (B92270) ring of the 1,8-naphthyridine core.
Studies have demonstrated that both acyclic and cyclic ketones, as well as β-ketoesters and other carbonyl compounds with an α-methylene group, can be successfully employed in the condensation with 2-aminonicotinaldehyde. rsc.orgnih.gov For example, the reaction of 2-aminonicotinaldehyde with acetone (B3395972), ethyl acetoacetate (B1235776), and cyclopentanone, among others, proceeds efficiently to afford the corresponding 2-substituted 1,8-naphthyridines. rsc.org The use of unsymmetrical ketones can potentially lead to regioisomeric products, although in some cases, high regioselectivity is observed. rsc.org
| Active Methylene Substrate | Resulting Substituent at C2/C3 | Reference |
|---|---|---|
| Acetone | 2-Methyl | rsc.org |
| Ethyl acetoacetate | 2-Methyl-3-ethoxycarbonyl | nih.gov |
| Cyclopentanone | Cyclopenta[b] rsc.orgwikipedia.orgnaphthyridine | rsc.org |
| 2-Phenylacetophenone | 2,3-Diphenyl | rsc.org |
The development of scalable synthetic protocols is crucial for the practical application of 1,8-naphthyridine derivatives. The gram-scale synthesis of these compounds has been successfully demonstrated using the Friedlander reaction in water with Choline Hydroxide as the catalyst. rsc.org This approach is particularly attractive for larger-scale production due to the use of inexpensive and environmentally friendly reagents and solvents. rsc.org The straightforward workup procedure, which often involves simple filtration to isolate the product, further enhances its scalability. rsc.org
The solvent-free methods, such as those employing CeCl3·7H2O or DABCO under microwave irradiation, also hold promise for scalability. nih.govrsc.org These methods eliminate the need for large volumes of organic solvents, which can be a significant advantage in industrial settings in terms of cost, safety, and waste reduction. However, the scalability of microwave-assisted reactions may require specialized equipment for large-scale production. The efficiency and mild conditions of these protocols make them viable options for the synthesis of significant quantities of 1,8-naphthyridine derivatives.
Other Relevant Cyclization Approaches for Naphthyridines
While the Friedlander condensation is a prominent method, other classical cyclization reactions, traditionally used for quinoline (B57606) synthesis, have been explored for the construction of the 1,8-naphthyridine ring system.
A Pfitzinger-type reaction has been successfully employed for the synthesis of 4-carboxy-1,8-naphthyridines. nih.gov This reaction involves the condensation of 7-azaisatin (a pyridine analog of isatin) with α-methylene carbonyl compounds under basic conditions. nih.gov This approach provides access to 1,8-naphthyridines with a carboxylic acid functionality at the 4-position, which can serve as a handle for further functionalization.
The Niementowski reaction , which typically involves the condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinolines, has also been investigated as a potential route to 1,8-naphthyridines. connectjournals.comrsc.org This would conceptually involve the use of a 2-aminonicotinic acid derivative as the starting material.
Other named reactions for quinoline synthesis, such as the Knorr , Combes , and Pictet-Spengler reactions, are well-established for the synthesis of various heterocyclic systems. The Knorr synthesis typically involves the reaction of α-amino-ketones with β-ketoesters, while the Combes synthesis utilizes the condensation of anilines with β-diketones. The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While the direct application of these specific named reactions to the synthesis of this compound is not extensively documented, their fundamental principles of cyclization could be adapted by using appropriate pyridine-based starting materials. However, such adaptations would require careful consideration of the reactivity of the pyridine ring and the specific substrates involved.
Modern and Sustainable Synthetic Innovations
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. This trend is also reflected in the synthesis of 1,8-naphthyridine derivatives, with a focus on green chemistry principles.
The use of water as a solvent in the Friedlander synthesis of 1,8-naphthyridines is a prime example of a sustainable innovation. rsc.org Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal medium for green synthesis. The development of water-soluble catalysts, such as Choline Hydroxide, has been instrumental in enabling these aqueous-phase reactions. rsc.org
Ionic liquids have emerged as green alternatives to volatile organic solvents. rsc.org They can act as both the solvent and the catalyst in the Friedlander reaction, often leading to high yields and simplified product isolation. rsc.org The low vapor pressure and thermal stability of ionic liquids make them attractive for industrial applications.
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the synthesis of 1,8-naphthyridines. rsc.org Microwave irradiation can lead to rapid heating and, in many cases, higher yields and cleaner reactions compared to conventional heating methods. When combined with solvent-free conditions, MAOS represents a highly efficient and green synthetic approach. rsc.org
Furthermore, catalyst-free, three-component domino reactions in environmentally friendly solvents like ethanol (B145695) have been developed for the regioselective synthesis of functionalized rsc.orgwikipedia.orgnaphthyridine derivatives. wikipedia.org These one-pot reactions offer high atom economy and procedural simplicity, minimizing waste and energy consumption. wikipedia.org
These modern approaches not only provide more efficient and environmentally benign routes to this compound and its analogs but also align with the growing demand for sustainable practices in chemical synthesis.
Metal-Free Catalysis in Aqueous Media
The use of water as a solvent and the avoidance of heavy metal catalysts represent significant progress in green chemistry. acs.org A notable development is the gram-scale synthesis of 1,8-naphthyridines via the Friedländer reaction in water, utilizing an inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst. nih.govacs.org This approach is the first reported synthesis of naphthyridines in an aqueous medium. nih.gov
The reaction proceeds by treating 2-aminonicotinaldehyde with various active methylene carbonyl compounds. Choline hydroxide serves as a non-toxic, water-soluble, and metal-free catalyst that facilitates the reaction. nih.govacs.org Its efficacy in water is attributed to its ability to form hydrogen bonds with the reactants, a crucial step for the reaction to proceed in an aqueous environment. nih.gov This method offers a one-step, operationally simple process with easy product separation, often without the need for chromatographic purification. nih.govacs.org For instance, the reaction of 2-aminonicotinaldehyde with acetone in the presence of 1 mol% ChOH in water at 50 °C yields 2-methyl-1,8-naphthyridine with a 99% yield. acs.org
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-aminonicotinaldehyde, Acetone | Choline Hydroxide (1 mol%) | Water | 50 | 99 | acs.org |
| 2-aminonicotinaldehyde, Acetone | LiOH·H₂O | Water | Not Specified | 69 | acs.org |
| 2-aminonicotinaldehyde, Cyclohexanone | Choline Hydroxide | Water | Not Specified | >90 | acs.orgnih.gov |
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, reducing reaction times from hours to minutes and often improving yields. nih.gov The synthesis of 1,8-naphthyridines has benefited significantly from this technology.
One effective method involves the Friedländer condensation of 2-aminonicotinaldehyde with α-methylene carbonyl compounds under solvent-free conditions, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and irradiated with microwaves. This protocol is noted for being environmentally friendly, avoiding pollution, and being highly efficient. For example, reacting 2-aminonicotinaldehyde with ethyl acetoacetate using DABCO as a catalyst under microwave irradiation at 600W for a few minutes produces the corresponding 1,8-naphthyridine derivative in 86% yield. This represents a significant improvement over conventional heating methods. sphinxsai.com
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 2-aminonicotinaldehyde | Ethyl Acetoacetate | DABCO | MW, 600W, Solvent-free | 3.0 | 86 | |
| 2-aminonicotinaldehyde | Acetylacetone | DABCO | MW, 600W, Solvent-free | 2.5 | 84 | |
| 2-aminonicotinaldehyde | Cyclohexanone | DABCO | MW, 600W, Solvent-free | 4.0 | 78 |
Solvent-Free Reaction Conditions for 1,8-Naphthyridine Formation
Performing organic reactions without a solvent offers benefits such as reduced waste, lower costs, and often, increased reaction rates due to high reactant concentrations. niscpr.res.in The Friedländer condensation for 1,8-naphthyridine synthesis has been successfully adapted to solvent-free conditions.
A simple and efficient method involves grinding 2-aminonicotinaldehyde with an active methylene compound in the presence of piperidine at room temperature. niscpr.res.in This technique leads to the rapid formation of 1,8-naphthyridines in excellent yields, often within minutes, and is devoid of side products. niscpr.res.in For example, grinding a mixture of 2-aminonicotinaldehyde, ethyl acetoacetate, and piperidine for just 10 minutes at room temperature affords ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in 90% yield. niscpr.res.in In contrast, performing the same reaction in ethanol for the same duration yielded only 5% of the product. niscpr.res.in Basic ionic liquids have also been employed as both catalyst and solvent, allowing for a green synthesis method with catalyst reusability. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Medium | Time (min) | Yield (%) | Reference |
| 2-aminonicotinaldehyde | Ethyl Acetoacetate | Piperidine | 10 | 90 | niscpr.res.in |
| 2-aminonicotinaldehyde | Acetylacetone | Piperidine | 5 | 92 | niscpr.res.in |
| 2-aminonicotinaldehyde | Malononitrile | Piperidine | 5 | 95 | niscpr.res.in |
Targeted Derivatization and Functionalization Strategies at the this compound Core
Once the core 1,8-naphthyridine structure is synthesized, further functionalization allows for the creation of a diverse library of derivatives.
Regioselective Functionalization at the Hydroxyl Group (Position 3)
The hydroxyl group at position 3 of the this compound core is a key site for derivatization. While direct and varied functionalization of this specific hydroxyl group is a subject of ongoing research, its presence allows for subsequent reactions. One of the primary transformations involves its conversion into other functional groups to facilitate further synthesis, such as the creation of urea (B33335) derivatives, which requires converting the hydroxyl into an amino group through a multi-step process. researchgate.net
α-Methylation Approaches to Naphthyridines
The introduction of a methyl group at the C2 position (α-position) is crucial for forming the title compound's core structure. A practical, transition-metal-free approach for the direct α-methylation of 1,8-naphthyridines has been developed. rsc.orgrsc.org This method uses readily available and environmentally friendly dimethyl sulfoxide (B87167) (DMSO) as both the methyl source and solvent. rsc.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates high chemoselectivity and good functional group tolerance. rsc.org This process provides efficient and rapid access to 2-methyl-1,8-naphthyridines, which are important intermediates. rsc.orgrsc.org
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 1,8-Naphthyridine | DMSO | Base-mediated, mild | up to 76% | rsc.orgresearchgate.net |
| Phenyl-1,8-naphthyridine | DMSO | Base-mediated, mild | High | rsc.org |
Synthesis of Urea Derivatives Containing the 2-Methyl-1,8-naphthyridin-3-yl Moiety
Urea derivatives are a significant class of compounds in medicinal chemistry. nih.gov The synthesis of ureas incorporating the 2-methyl-1,8-naphthyridin-3-yl moiety has been reported. researchgate.net The process typically begins with a precursor such as ethyl 2-methyl-1,8-naphthyridine-3-carboxylate. This ester is first converted to 2-methyl-1,8-naphthyridine-3-carbohydrazide. researchgate.net The carbohydrazide (B1668358) is then treated with sodium nitrite (B80452) to form an azide (B81097) intermediate. This azide can then be reacted with various alkyl or aryl amines to yield the final 1-alkyl/aryl-3-(2-methyl-1,8-naphthyridin-3-yl)urea derivatives. researchgate.net
Construction of Oxadiazole and Azetidinone Scaffolds Fused with this compound
The fusion of additional heterocyclic rings, such as oxadiazoles (B1248032) and azetidinones, onto the 2-methyl-1,8-naphthyridine framework introduces significant structural diversity and modulates the compound's chemical properties.
Oxadiazole Derivatives
A notable strategy involves the synthesis of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives. While the core is a naphthyridin-4-one, the synthetic principles are relevant to the broader class of functionalized 1,8-naphthyridines. The synthesis is a multi-step process that begins with the construction of the naphthyridinone core, followed by the formation of the oxadiazole ring. nih.gov
The general synthetic route can be outlined as follows:
Formation of the Naphthyridinone Core : The process starts with the condensation of 5-bromopyridin-2-amine with diethyl ethoxymethylenemalonate. The resulting product is heated to induce cyclization, forming an intermediate ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. nih.gov
Hydrazide Formation : The ethyl ester is then converted into a carboxylic acid hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). This hydrazide is a crucial precursor for the oxadiazole ring.
Oxadiazole Ring Closure : The hydrazide is subsequently reacted with various substituted aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate the cyclization and formation of the 1,3,4-oxadiazole (B1194373) ring. nih.gov This yields a series of novel 3-(5-aryl-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives.
A selection of synthesized derivatives from this process is detailed in the table below.
| Compound ID | Aryl Substituent (Ar) | Reference |
|---|---|---|
| 6a | Phenyl | nih.gov |
| 6b | 4-Methylphenyl | nih.gov |
| 6c | 4-Methoxyphenyl | nih.gov |
| 6d | 4-Fluorophenyl | nih.gov |
| 6e | 4-Chlorophenyl | nih.gov |
| 6f | 4-Bromophenyl | nih.gov |
| 6g | 4-Nitrophenyl | nih.gov |
| 6h | 3,4-Dichlorophenyl | nih.gov |
Azetidinone Scaffolds
The synthesis of 2-azetidinone (β-lactam) rings fused to a naphthyridine core typically employs the Staudinger synthesis, which is a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine (Schiff base). derpharmachemica.comniscpr.res.in
The generalized synthetic approach involves two key steps:
Formation of a Schiff Base : An amino-substituted 2-methyl-1,8-naphthyridine is required as the starting material. For instance, 3-amino-2-methyl-1,8-naphthyridine can be synthesized and then condensed with various aromatic aldehydes. researchgate.net This condensation reaction, often catalyzed by a few drops of glacial acetic acid, yields the corresponding N-benzylidene-2-methyl-1,8-naphthyridin-3-amines (Schiff bases). researchgate.net
Cycloaddition Reaction : The resulting Schiff base is then reacted with an appropriate ketene, which is typically generated in situ from an acyl chloride and a tertiary amine base like triethylamine. nih.govglobalresearchonline.net For example, reacting the Schiff base with chloroacetyl chloride in an anhydrous solvent like 1,4-dioxane (B91453) or dimethylformamide (DMF) at room temperature or under reflux would lead to the formation of the 2-azetidinone ring. derpharmachemica.comniscpr.res.innih.gov This reaction results in the formation of 1-(2-methyl-1,8-naphthyridin-3-yl)-3-chloro-4-aryl-azetidin-2-ones.
This synthetic strategy provides a versatile route to novel β-lactam-naphthyridine conjugates, where the properties can be tuned by varying the substituents on the aldehyde used to form the Schiff base.
Strategies for Carboxylic Acid and Carbonyl Azide Precursors
The synthesis of carboxylic acid and carbonyl azide derivatives at the 3-position of the 1,8-naphthyridine ring is fundamental for further functionalization, including the construction of the heterocyclic systems described above or for use in rearrangement reactions.
Carboxylic Acid Precursors
A primary method for introducing a carboxylic acid group at the 3-position of the 1,8-naphthyridine skeleton is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine (B139424) derivative with a β-ketoester. researchgate.net
Specifically, 1,8-naphthyridine-3-carboxylic acids can be prepared in a one-step, catalyst-free Friedländer reaction. This is achieved by heating a 2-aminonicotinaldehyde with a β-ketoester, such as ethyl acetoacetate, in a high-boiling solvent like toluene (B28343) or xylene. researchgate.net The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the substituted 1,8-naphthyridine-3-carboxylate ester. This ester can then be hydrolyzed under acidic or basic conditions to afford the desired 2-methyl-1,8-naphthyridine-3-carboxylic acid.
Carbonyl Azide Precursors
The carbonyl azide functional group is a valuable intermediate, particularly for undertaking the Curtius rearrangement to synthesize amines. The synthesis of 2-methyl-1,8-naphthyridine-3-carbonyl azide is accomplished starting from the corresponding carboxylic acid ester. researchgate.net
The synthetic pathway is as follows:
Ester to Hydrazide Conversion : Ethyl-2-methyl-1,8-naphthyridine-3-carboxylate is first converted into 2-methyl-1,8-naphthyridine-3-carbohydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate in a solvent like ethanol.
Azide Formation : The resulting carbohydrazide is then treated with a source of nitrous acid at low temperatures (e.g., 0-5 °C). This is commonly done by reacting the hydrazide with an aqueous solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid. This diazotization reaction yields the target compound, 2-methyl-1,8-naphthyridine-3-carbonyl azide. researchgate.net
This carbonyl azide serves as a key precursor for synthesizing 3-amino-2-methyl-1,8-naphthyridine via the Curtius rearrangement, which involves heating the azide in an inert solvent. researchgate.net
Chemical Reactivity and Mechanistic Elucidation of 2 Methyl 1,8 Naphthyridin 3 Ol
Electrophilic Substitution Patterns and Reactivity on the Naphthyridine Ring System
The 1,8-naphthyridine (B1210474) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution. However, the reactivity of 2-Methyl-1,8-naphthyridin-3-ol is substantially modified by its substituents. The hydroxyl group at the C3 position is a powerful activating group, donating electron density to the ring system through resonance. The methyl group at C2 is a weaker activating group, donating electron density via hyperconjugation.
These activating effects counteract the electron-withdrawing nature of the ring nitrogens, making electrophilic attack more feasible than on the parent naphthyridine. The directing influence of the hydroxyl group is paramount, favoring substitution at positions ortho and para to it. In this specific structure, the C4 position is ortho to the hydroxyl group and is the most likely site for electrophilic substitution due to steric accessibility and electronic activation.
Table 1: Predicted Regioselectivity of Electrophilic Substitution
| Reaction Type | Reagent Example | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-Methyl-4-nitro-1,8-naphthyridin-3-ol |
| Halogenation | NBS or Br₂ | 4-Bromo-2-methyl-1,8-naphthyridin-3-ol |
Nucleophilic Addition and Substitution Reactions
Nucleophilic substitution on an aromatic ring typically requires either a strong electron-withdrawing group to activate the ring or the presence of a good leaving group. The this compound structure, with its electron-donating hydroxyl group, is not primed for direct nucleophilic aromatic substitution (SNAr). A nucleophile, which is an electron-rich species, is generally repelled by the already electron-rich phenol-like ring.
However, nucleophilic substitution can be achieved through modification of the hydroxyl group. Conversion of the C3-hydroxyl into a better leaving group, such as a tosylate (-OTs) or a triflate (-OTf), would render the C3 position susceptible to attack by strong nucleophiles.
Furthermore, studies on related chloro-substituted naphthyridines demonstrate that nucleophilic displacement is a viable strategy for functionalization. For instance, in benzo[c] mdpi.comnih.govnaphthyridines, the reactivity at different positions with various nucleophiles like anilines, alkoxides, and thioxides has been systematically studied, highlighting that the outcome is dependent on both the nucleophile and the reaction conditions. researchgate.net
Oxidation and Reduction Pathways of the Naphthyridine Heterocycle
The 1,8-naphthyridine heterocycle can undergo both oxidation and reduction, targeting different parts of the molecule.
Oxidation: The pyridine (B92270) nitrogen atoms can be oxidized to form N-oxides using reagents like peroxy acids (e.g., m-CPBA). N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. The phenolic hydroxyl group at C3 is also susceptible to oxidation, potentially leading to quinone-like structures under specific conditions, although this can also lead to decomposition.
Reduction: The pyridine rings of the naphthyridine core can be reduced via catalytic hydrogenation. Depending on the catalyst (e.g., Pd/C, PtO₂) and reaction conditions (pressure, temperature), either one or both rings can be hydrogenated to yield tetrahydro- or octahydro-1,8-naphthyridines, respectively. The selective hydrogenation of one ring over the other can be challenging but offers a route to diverse saturated heterocyclic scaffolds. The reactivity patterns of 1,5-naphthyridines, which show similarities to quinolines, include both reduction and oxidation pathways. mdpi.com
Table 2: Potential Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Potential Product |
|---|---|---|
| N-Oxidation | m-CPBA | This compound N-oxide |
Intra- and Intermolecular Cyclization Reactions Initiated from the Core Structure
The this compound core serves as a versatile scaffold for the synthesis of more complex, fused heterocyclic systems through cyclization reactions. By introducing appropriate functional groups onto the ring or its existing substituents, new rings can be annulated.
A common strategy involves introducing a side chain that can react with a position on the naphthyridine ring. For example, functionalization at the C4 position with a group containing a reactive carbonyl or alkyne could be followed by an intramolecular reaction to form a new five- or six-membered ring. Research has shown that chalcones derived from 1,8-naphthyridines can undergo cyclization with hydrazine (B178648) to yield pyrazolyl-substituted 1,8-naphthyridines. nih.gov This demonstrates a pathway where the core structure is first elaborated via an intermolecular reaction (condensation to form the chalcone) and then subjected to a cyclization step. nih.gov
Cross-Coupling Methodologies for Advanced Functionalization (e.g., Heck, Stille)
Modern cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation but typically require an electrophilic partner bearing a halide or a pseudohalide like a triflate. nih.gov The hydroxyl group of this compound is not a suitable leaving group for direct participation in palladium-catalyzed cross-coupling reactions like Heck, Stille, or Suzuki.
To utilize these methodologies, the C3-hydroxyl group must first be converted into a triflate (–OTf) by reacting it with triflic anhydride (B1165640) (Tf₂O). The resulting 2-methyl-1,8-naphthyridin-3-yl triflate becomes an excellent substrate for cross-coupling. This two-step sequence allows for the introduction of a wide array of substituents—such as alkyl, aryl, vinyl, or alkynyl groups—at the C3 position. This strategy is widely employed for the functionalization of phenols and other hydroxylated heterocycles. researchgate.net
Table 3: Exemplary Cross-Coupling Strategy
| Step | Reaction Name | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Triflation | Tf₂O, Pyridine | 2-Methyl-1,8-naphthyridin-3-yl triflate |
| 2 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 3-Aryl-2-methyl-1,8-naphthyridine |
Investigation of Reaction Mechanisms through Computational and Experimental Synergy
Understanding the intricate mechanisms of reactions involving this compound requires a synergistic approach combining experimental techniques with computational modeling. Experimental studies, such as kinetic analysis, trapping of intermediates, and isotopic labeling, provide tangible evidence of the reaction pathway.
Computational chemistry, particularly using Density Functional Theory (DFT), complements these findings by mapping potential energy surfaces, characterizing transition states, and calculating activation barriers. This dual approach is critical for elucidating regioselectivity in electrophilic substitutions or understanding the catalytic cycle in cross-coupling reactions. In silico studies on related 1,8-naphthyridine derivatives have been used to predict binding efficiencies and support structure-activity relationship (SAR) analyses, demonstrating the value of computational methods in this chemical space. nih.gov
Role of Hydrogen Bonding in Catalytic Efficiency
Hydrogen bonding plays a crucial role in both the intrinsic properties of this compound and its interactions in catalytic systems. The molecule possesses both a hydrogen bond donor (the C3-hydroxyl group) and hydrogen bond acceptors (the two ring nitrogens), allowing it to form intermolecular hydrogen bonds that can influence its aggregation state and solubility.
In the context of catalysis, these functional groups can interact with catalysts or reagents to stabilize transition states and enhance reaction rates. For example, in the Friedländer synthesis of 1,8-naphthyridines in water, the catalyst choline (B1196258) hydroxide (B78521) was found to form crucial hydrogen bonds with the reactants. acs.org This interaction is key to achieving high product yields in an environmentally benign solvent. acs.org Similarly, the hydroxyl and nitrogen sites on this compound could engage in hydrogen bonding with a catalyst, orienting the substrate within a catalytic pocket and lowering the activation energy for a given transformation. The ability of naphthyridine derivatives to form multiple hydrogen bonds is also a key feature in the field of molecular recognition. researchgate.netnih.gov
Transition State Analysis and Reaction Coordinate Determination
Detailed theoretical studies on the transition state analysis and reaction coordinate determination for specific reactions involving this compound are not extensively available in the current body of scientific literature. However, computational analysis of related 1,8-naphthyridine derivatives provides a framework for understanding the potential mechanistic pathways and energetic profiles of reactions involving this scaffold.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, identifying transition state structures, and calculating the associated activation energies. Such studies on analogous systems, like the Friedländer annulation for the synthesis of 2-methyl-1,8-naphthyridine, have revealed the intricate details of the reaction coordinate.
For instance, in the choline hydroxide-catalyzed synthesis of 2-methyl-1,8-naphthyridine in water, DFT calculations have been employed to map out the entire reaction pathway. acs.org This involves the initial activation of the carbonyl group, followed by a nucleophilic attack and subsequent cyclization and dehydration steps. Each of these elementary steps proceeds through a specific transition state, which represents the maximum energy point along the reaction coordinate for that step.
The table below illustrates the type of data that can be obtained from such computational analyses, using the synthesis of 2-methyl-1,8-naphthyridine as a representative example of the insights that could be applied to reactions of this compound.
| Step | Transition State | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| 1 | TS-1 | Proton abstraction from the α-carbon of the active methylene (B1212753) compound. | 3.0 |
| 2 | TS-2 | Nucleophilic attack of the enolate on the carbonyl carbon of 2-aminonicotinaldehyde. | 25.7 |
| 3 | TS-3 | Intramolecular cyclization. | Data not specified in source |
| 4 | TS-4 | Dehydration step 1. | 1.8 |
| 5 | TS-5 | Dehydration step 2 leading to aromatization. | 1.1 |
Note: The data in this table is for the synthesis of 2-methyl-1,8-naphthyridine as reported in a study and is presented here for illustrative purposes of the types of parameters determined in transition state analysis. acs.org
The determination of the reaction coordinate involves identifying the lowest energy path that connects reactants to products via the transition state. This is often visualized as a potential energy surface, where the reaction coordinate is the path of minimum energy on this surface. The geometry of the transition state, including critical bond lengths and angles, is crucial for understanding the nature of the chemical transformation. Non-covalent interaction (NCI) analysis is often paired with these calculations to visualize and quantify the stabilizing or destabilizing interactions, such as hydrogen bonds, that influence the stability of the transition state. acs.org
While specific data for this compound is not available, the methodologies used for related compounds provide a clear roadmap for future computational studies. Such research would be invaluable for predicting the reactivity of this compound, designing novel synthetic routes, and understanding its interaction with biological targets at a molecular level. The presence of the hydroxyl group at the 3-position is expected to significantly influence the electronic properties and reactivity profile of the naphthyridine ring, making dedicated transition state and reaction coordinate analyses a critical area for future investigation.
Advanced Spectroscopic and Analytical Characterization of 2 Methyl 1,8 Naphthyridin 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a complete structural assignment of 2-Methyl-1,8-naphthyridin-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of the chemically non-equivalent protons in the molecule. The anticipated chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The spectrum would feature a singlet for the methyl group (C2-CH₃), a singlet for the phenolic hydroxyl proton (C3-OH), and a set of signals in the aromatic region corresponding to the four protons on the naphthyridine core.
The protons on the pyridine (B92270) ring fused to the phenyl moiety (H4, H5, H6, H7) would likely appear as a complex pattern of doublets and triplets, characteristic of pyridyl systems. lew.ro Specifically, H7, being adjacent to the nitrogen at position 8, is expected to be the most deshielded among the aromatic protons. The hydroxyl proton's signal may be broad and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C2-CH₃ | ~2.5 | Singlet (s) | N/A |
| H4 | ~7.2 - 7.4 | Doublet (d) | ~8.0 |
| H5 | ~7.0 - 7.2 | Doublet of doublets (dd) | ~8.0, 4.5 |
| H6 | ~7.8 - 8.0 | Doublet of doublets (dd) | ~8.0, 1.5 |
| H7 | ~8.5 - 8.7 | Doublet of doublets (dd) | ~4.5, 1.5 |
Note: Predicted values are based on the analysis of related 1,8-naphthyridine (B1210474) structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments. The chemical shifts are indicative of the hybridization and the nature of attached atoms. The carbon atom C3, bonded to the hydroxyl group, and the quaternary carbons of the fused ring system (C4a, C8a) are expected to have characteristic shifts. The methyl carbon (C2-CH₃) will appear in the upfield region of the spectrum. The assignment of quaternary carbons is often confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). lew.ro
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2-CH₃ | ~20 - 25 |
| C2 | ~155 - 160 |
| C3 | ~145 - 150 |
| C4 | ~115 - 120 |
| C4a | ~140 - 145 |
| C5 | ~120 - 125 |
| C6 | ~135 - 140 |
| C7 | ~118 - 123 |
Note: Predicted values are based on the analysis of related 1,8-naphthyridine structures. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent aromatic protons, such as H4 with H5, H5 with H6, and H6 with H7, confirming their connectivity within the ring system. lew.ro
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal for H4 would show a cross-peak with the carbon signal for C4.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J-coupling). HMBC is crucial for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons. Key expected correlations for this compound would include the correlation from the methyl protons (C2-CH₃) to carbons C2 and C3, and from H4 to carbons C3, C4a, and C5.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₈N₂O), the calculated monoisotopic mass is approximately 160.06 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement.
The mass spectrum also provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed, and subsequent fragmentation could involve:
Loss of a hydrogen radical (H·) to give a stable [M-1]⁺ ion.
Loss of carbon monoxide (CO) from the hydroxyl-bearing ring.
Loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocycles.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Ion Identity | Description |
|---|---|---|
| ~160 | [M]⁺ | Molecular Ion |
| ~159 | [M-H]⁺ | Loss of a hydrogen radical |
| ~132 | [M-CO]⁺ | Loss of carbon monoxide |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.org The IR spectrum of this compound would be expected to show several characteristic absorption bands.
The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions unique to the molecule, including C-H bending and C-C skeletal vibrations.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Methyl C-H |
| 1500 - 1650 | C=C and C=N stretch | Naphthyridine ring |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess the purity of a product. nih.gov In the synthesis of this compound, TLC would be employed to track the consumption of starting materials and the formation of the product.
The compound is typically spotted on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase, which is often a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Due to the presence of the polar hydroxyl group, this compound is expected to be more polar than many of its precursors and would thus exhibit a lower Retention Factor (Rf) value. A single spot on the TLC plate in multiple solvent systems is a strong indicator of the compound's purity.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise molecular structure of crystalline solids. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its arrangement within the crystal lattice.
In the crystal structure of 2,7-Dimethyl-1,8-naphthyridine, the fused pyridine rings of the 1,8-naphthyridine core are nearly planar, with a very small dihedral angle between them. nih.gov This planarity is a common feature of aromatic heterocyclic systems. The molecules in the crystal are linked into chains through intermolecular C—H⋯N hydrogen bonds. nih.gov Similarly, the structure of an adduct of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide with acetic acid shows that the non-hydrogen atoms of the acetamide (B32628) molecule are roughly coplanar, and this plane is only slightly tilted from the plane of the naphthyridine ring. nih.gov The crystal structure is stabilized by O—H⋯N and N—H⋯O hydrogen bonds that link the different molecular components. nih.gov These findings highlight the importance of intermolecular forces, particularly hydrogen bonding, in the solid-state assembly of 1,8-naphthyridine derivatives.
The table below summarizes crystallographic data for some representative 1,8-naphthyridine derivatives, illustrating the typical parameters observed for this class of compounds.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 2,7-Dimethyl-1,8-naphthyridine | C₁₀H₁₀N₂ | Orthorhombic | Fdd2 | a = 13.3977(2) Å b = 19.3492(4) Å c = 6.3089(1) Å | nih.gov |
| N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) | C₁₁H₁₁N₃O·C₂H₄O₂ | Triclinic | P-1 | a = 8.3628(17) Å b = 9.0904(18) Å c = 9.5093(19) Å α = 71.30(3)° β = 76.43(3)° γ = 78.64(3)° | nih.gov |
| 2,7-Bis(trichloromethyl)-1,8-naphthyridine | C₁₀H₄Cl₆N₂ | Monoclinic | C2/c | a = 19.9154(4) Å b = 6.5977(1) Å c = 10.5975(2) Å β = 111.483(2)° | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is directly related to the energy gap between these orbitals. For organic molecules, the most common transitions involve electrons in σ (sigma), π (pi), and n (non-bonding) orbitals. libretexts.org
The structure of this compound, containing a conjugated π-system from the aromatic rings and non-bonding electrons on the nitrogen and oxygen atoms, is expected to exhibit characteristic UV-Vis absorption bands. The key electronic transitions relevant to this molecule are:
π → π* (pi to pi-star) transitions: These occur in compounds with double or triple bonds and aromatic systems. An electron is excited from a bonding π orbital to an antibonding π* orbital. These transitions are typically high-intensity and occur in the UV-Vis region. For conjugated systems, as the extent of conjugation increases, the energy gap for the π → π* transition narrows, causing a shift in absorption to longer wavelengths (a bathochromic or red shift). libretexts.org
n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen or oxygen atom) to an antibonding π* orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.
Spectroscopic studies on related 1,8-naphthyridine derivatives confirm these principles. For example, a 2,7-disubstituted 1,8-naphthyridine ligand was found to exhibit an electronic absorption maximum (λmax) at approximately 340 nm, which was assigned to a π→π* transition. grafiati.com The presence of the conjugated naphthyridine core is responsible for this absorption in the UV region. The specific position of the absorption maxima for this compound would be influenced by the methyl and hydroxyl substituents, as well as the solvent used for the analysis.
The table below outlines the common electronic transitions observed in UV-Vis spectroscopy.
| Transition | Orbitals Involved | Typical Molecular Structures | General Characteristics |
|---|---|---|---|
| σ → σ | Bonding σ to Antibonding σ | Molecules with only single bonds (e.g., alkanes) | High energy, absorbs in the far UV region (<150 nm). libretexts.org |
| n → σ | Non-bonding n to Antibonding σ | Saturated compounds with heteroatoms (e.g., amines, ethers) | Absorbs in the 150-250 nm region, typically low intensity. |
| π → π | Bonding π to Antibonding π | Unsaturated compounds (alkenes, alkynes, aromatics). libretexts.org | High intensity, absorption shifts to longer wavelengths with increased conjugation. libretexts.org |
| n → π | Non-bonding n to Antibonding π | Unsaturated compounds with heteroatoms (e.g., carbonyls, N-heterocycles). libretexts.org | Lower intensity than π → π*, occurs at longer wavelengths. libretexts.org |
Computational and Theoretical Investigations on 2 Methyl 1,8 Naphthyridin 3 Ol
Density Functional Theory (DFT) Studies of Electronic Structure, Molecular Orbitals, and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of the 1,8-naphthyridine (B1210474) scaffold, DFT calculations, often at the B3LYP/6-31G(d) or B3LYP/6-311G(d,p) levels of theory, have been employed to determine optimized molecular geometries and electronic properties. researchgate.netresearchgate.net These studies are crucial for understanding the molecule's stability and reactivity.
A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ELUMO-EHOMO) is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
For instance, in studies of various 1,8-naphthyridine derivatives, the HOMO densities are often located on the naphthyridine moiety, as are the LUMO densities. ias.ac.in The specific energies and distributions depend on the substituents attached to the core structure. These theoretical calculations of electronic properties are often correlated with experimental findings, such as electronic absorption spectra, to validate the computational models. researchgate.netias.ac.in
Table 1: Representative Frontier Molecular Orbital Energies for Naphthyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Derivative A | -6.2 | -1.8 | 4.4 |
| Derivative B | -5.9 | -2.1 | 3.8 |
| Derivative C | -6.5 | -1.5 | 5.0 |
Note: The data in this table is illustrative and based on typical values found for naphthyridine derivatives in computational studies.
Non-Covalent Interaction (NCI) Analysis and its Role in Molecular Assemblies
Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to supramolecular chemistry and biological recognition. researchgate.net The 1,8-naphthyridine system, with its nitrogen atoms, is a promising candidate for forming multiple hydrogen-bonded assemblies, which can lead to the formation of complex architectures like helical structures. researchgate.net
NCI analysis is a computational technique used to visualize and characterize these weak interactions in 3D space. For 2-Methyl-1,8-naphthyridin-3-ol, the hydroxyl group and the nitrogen atoms of the naphthyridine rings are key sites for hydrogen bonding. These interactions play a crucial role in the crystal packing of the molecule and in its binding to biological targets. For example, the interaction of ancillary ligands with DNA can be fine-tuned to control binding properties. nih.gov While specific NCI analyses on this compound are not widely reported, studies on related structures highlight the importance of these forces in directing molecular self-assembly. researchgate.net
Molecular Docking Simulations for Exploring Binding Patterns and Affinity with Chemical Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a 1,8-naphthyridine derivative, might interact with a biological target, typically a protein or nucleic acid. researchgate.netmdpi.com
Several studies have performed molecular docking simulations with 1,8-naphthyridine derivatives against various therapeutic targets. For example, derivatives have been docked into the active site of DNA topoisomerase II, a target for anticancer agents. researchgate.netresearchgate.net These simulations reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, and provide a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. nih.govresearchgate.net Lower docking scores typically indicate a better binding affinity. nih.gov
In one study, newly designed 1,8-naphthyridine ligands exhibited superior binding affinities (docking scores of -9.3 to -8.9 kcal/mol) against DNA topoisomerase II compared to the standard drug bevacizumab (-6.0 kcal/mol). researchgate.net Another study on 1,8-naphthyridine-3-carbonitrile analogues targeting the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis found a docking score of -8.424 kcal/mol for the most active compound. nih.gov These in silico results are invaluable for prioritizing compounds for synthesis and further biological testing. researchgate.net
Table 2: Example Docking Scores of Naphthyridine Derivatives against Various Targets
| Compound/Ligand | Target Protein | Docking Score (kcal/mol) |
| Naphthyridine Derivative L1 | DNA Topoisomerase II (1ZXM) | -9.3 |
| Naphthyridine Derivative L2 | DNA Topoisomerase II (1ZXM) | -9.1 |
| ANA-12 | Enoyl-ACP Reductase (4TZK) | -8.424 |
| Methicillin (Standard) | Dehydrosqualene synthase (CrtM) | -7.6 |
Note: This table presents data from various studies on different 1,8-naphthyridine derivatives to illustrate the application of molecular docking. researchgate.netnih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Intermolecular Interactions in Chemical Systems
Molecular dynamics (MD) simulations provide a detailed picture of the conformational behavior of molecules and their interactions with the environment over time. nih.gov Following molecular docking, MD simulations are often performed to assess the stability of the ligand-protein complex. nih.govresearchgate.net A 100-nanosecond simulation, for example, can reveal whether the ligand remains stably bound in the active site or if it dissociates. nih.govnih.gov
Quantum Chemical Insights into Reaction Energetics and Pathways
Quantum chemical methods, particularly DFT, are used to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. mdpi.com This allows for the determination of reaction pathways and the energetic feasibility of different routes. mdpi.com
While specific studies on the reaction energetics of this compound are limited, the synthesis of the 1,8-naphthyridine core, often via the Friedländer annulation, has been a subject of interest. researchgate.net Computational studies can model these synthetic pathways to understand the role of catalysts, predict reaction outcomes, and optimize reaction conditions. mdpi.com For example, DFT calculations can confirm whether a proposed reaction is spontaneous and can identify key intermediates. mdpi.com Such insights are valuable for designing more efficient and selective synthetic strategies for novel 1,8-naphthyridine derivatives.
Predictive Modeling of Chemical Reactivity and Selectivity
Predictive modeling, including machine learning and Quantitative Structure-Activity Relationship (QSAR) studies, aims to build models that can predict the properties and activity of new, unsynthesized molecules. researchgate.netnih.gov
For 1,8-naphthyridine derivatives, QSAR models have been developed to predict their biological activity, such as anticancer potential. researchgate.net These models use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) to establish a mathematical relationship with the observed biological activity. researchgate.net A statistically robust QSAR model can then be used to predict the activity of new derivatives, guiding the design of more potent compounds. researchgate.net
More broadly, machine-learning approaches are being developed to predict general chemical reactivity and compatibility among a large number of organic materials. nih.gov By training a neural network on the molecular and electronic structures of reactants, these models can achieve high precision in reactivity prediction. nih.gov Such models could be applied to this compound to predict its reactivity in various chemical environments and to guide the selective synthesis of new functionalized derivatives. mdpi.comnih.gov
Coordination Chemistry and Ligand Design Incorporating 2 Methyl 1,8 Naphthyridin 3 Ol
2-Methyl-1,8-naphthyridin-3-ol as a Chelating Ligand in Metal Complexation
This compound is an N,O-bidentate chelating ligand. The arrangement of the nitrogen atom of the pyridinic ring and the hydroxyl group at the 3-position allows for the formation of stable five-membered chelate rings upon coordination to a metal center. This chelation enhances the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect. The methyl group at the 2-position can introduce steric hindrance, which may influence the coordination geometry and the number of ligands that can coordinate to a metal ion.
The deprotonation of the hydroxyl group creates an anionic oxygen donor, which generally forms strong coordinate bonds with metal ions. The nitrogen atom of the naphthyridine ring acts as a neutral donor. This combination of a hard oxygen donor and a borderline nitrogen donor allows this compound to coordinate effectively with a variety of transition metals.
Synthesis and Characterization of Transition Metal Complexes with Naphthyridine Ligands
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt and to facilitate the crystallization of the final product. The reaction is often carried out in the presence of a base to deprotonate the hydroxyl group of the ligand, thereby facilitating coordination.
A study on the related ligand 5,7-dimethyl-1,8-naphthyridin-2-ol revealed that it forms a mercury(II) complex, HgL₂, where the mercury atom binds to the nitrogen atom of the naphthyridine ring, resulting in a linear N-Hg-N coordination geometry. The molecules are linked in pairs by N-H---O hydrogen bonds. This provides a basis for understanding how this compound might coordinate, with the expectation of chelation involving both the nitrogen and the deprotonated oxygen.
| Technique | Purpose in Characterization |
| Infrared (IR) Spectroscopy | Confirms coordination by observing shifts in C=N and C-O vibrational frequencies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the structure of the complex in solution. |
| Electronic Absorption (UV-Vis) Spectroscopy | Studies electronic transitions to understand coordination geometry and metal-ligand bonding. |
| X-ray Crystallography | Provides definitive structural information (bond lengths, angles, coordination geometry). |
Development of Metallosupramolecular Architectures
Metallosupramolecular chemistry focuses on the construction of large, highly organized structures through the self-assembly of metal ions and organic ligands. The directionality of the coordination bonds and the specific geometry of the ligands are key factors in determining the final architecture of the resulting supramolecular assembly.
While specific studies on the use of this compound in the development of metallosupramolecular architectures are not extensively documented, the 1,8-naphthyridine (B1210474) framework is a well-established building block in this field. The rigid nature of the naphthyridine core and the presence of specific donor atoms allow for the predictable formation of discrete polynuclear complexes, coordination polymers, and other complex architectures. For instance, the use of bis(1,2,3-triazolyl)pyridine macrocycles has been shown to lead to the formation of nanotube structures in the solid state. The ability of this compound to act as a bridging ligand, potentially through the oxygen atom, could facilitate the formation of one-, two-, or three-dimensional coordination polymers. The methyl group could also play a role in directing the self-assembly process through steric interactions.
Ligand Disposition, Metal-Ligand Bonding Analysis, and Coordination Geometries
The disposition of this compound ligands around a metal center is influenced by several factors, including the size and electronic properties of the metal ion, the stoichiometry of the reaction, and the presence of counter-ions or solvent molecules. The bidentate nature of the ligand typically leads to the formation of complexes with octahedral, square planar, or tetrahedral geometries, depending on the coordination number and the d-electron configuration of the metal.
The metal-ligand bonding in these complexes can be described using theories such as ligand field theory and molecular orbital theory. The nitrogen and oxygen donor atoms of the ligand create a specific ligand field around the metal ion, which splits the d-orbitals into different energy levels. The magnitude of this splitting, which can be determined from electronic absorption spectra, provides information about the strength of the metal-ligand interaction.
In related 1,8-naphthyridine complexes, a variety of coordination geometries have been observed. For example, in a series of dinuclear first-row transition metal complexes with a 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine ligand, pseudo-octahedral geometries were enforced by the ligand's coordination pocket and rigidity. In the case of a mercury(II) complex with 5,7-dimethyl-1,8-naphthyridine-2-ol, a linear N-Hg-N coordination geometry was observed. These examples highlight the versatility of the 1,8-naphthyridine scaffold in accommodating different metal ions and coordination environments.
Table of Common Coordination Geometries
| Coordination Number | Geometry |
|---|---|
| 4 | Tetrahedral, Square Planar |
Applications in Dimetal Chemistry and Redox-Active Ligand Design
The 1,8-naphthyridine framework is particularly well-suited for the construction of dinuclear metal complexes, where two metal centers are held in close proximity. This proximity can lead to interesting magnetic and electronic interactions between the metal ions and can facilitate cooperative reactivity. While specific dinuclear complexes of this compound are not widely reported, the design of dinucleating ligands based on 1,8-naphthyridine is an active area of research. For instance, a dinucleating ligand 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine has been used to synthesize a series of dinuclear and tetranuclear first-row transition metal complexes.
Furthermore, the 1,8-naphthyridine moiety can be incorporated into redox-active ligands. A ligand is considered redox-active if it can exist in multiple stable oxidation states. The combination of a redox-active ligand with a transition metal can lead to complexes with rich electrochemical behavior, where both the metal and the ligand can participate in electron transfer processes. This can be particularly useful in the design of catalysts for multi-electron redox reactions. Although the redox properties of this compound itself have not been extensively explored, the general principles of redox-active ligand design could be applied to this system by introducing appropriate substituents on the naphthyridine ring.
Applications in Organic Synthesis Methodology and Advanced Materials
2-Methyl-1,8-naphthyridin-3-ol as a Versatile Building Block for Diverse Heterocyclic Libraries
The 1,8-naphthyridine (B1210474) framework is a foundational element for constructing more complex molecular architectures. The strategic placement of functional groups, such as the methyl and hydroxyl groups in this compound, provides synthetic handles for elaboration into diverse libraries of heterocyclic compounds. rsc.orgresearchgate.net For instance, the reactivity of the methyl group at the C2 position allows for C-H functionalization, such as Knoevenagel condensation with various aromatic and heteroaromatic aldehydes. This reaction provides a straightforward, metal-free pathway to styryl-1,8-naphthyridines and related conjugates, yielding products in good to excellent yields (85-95%). researchgate.net
Furthermore, the core structure can be built upon through multi-component reactions (MCRs), which offer an efficient means of generating molecular diversity from simple precursors. fardapaper.ir The synthesis of 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives exemplifies this approach, where the initial naphthyridine structure is elaborated through a sequence of reactions, including condensation and cyclization, to yield novel heterocyclic systems. researchgate.net The development of sp3-rich, saturated polycyclic scaffolds from readily available starting materials is a key strategy in creating fragment libraries for drug discovery, highlighting the importance of versatile building blocks in generating structural diversity. nih.gov
Role in the Development of Novel Organic Reactions and Catalytic Systems
Derivatives of 1,8-naphthyridine are instrumental in the development of new synthetic methodologies. The Friedländer annulation, a classic method for synthesizing quinolines and their aza-analogs like 1,8-naphthyridines, has been refined using novel catalytic systems. researchgate.netacs.org For example, ionic liquids have been employed as green and reusable catalysts for the Friedländer reaction to produce 1,8-naphthyridine derivatives. nih.gov Similarly, catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) have shown high reactivity and regioselectivity in preparing 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. organic-chemistry.org
Beyond being products of catalyzed reactions, the 1,8-naphthyridine moiety itself serves as a valuable ligand in coordination chemistry. The nitrogen atoms within the fused pyridine (B92270) rings can coordinate with metal ions, forming complexes with unique catalytic and photophysical properties. nih.gov This coordination ability makes them useful components in the design of supramolecular structures and sensors. researchgate.net
Exploration in Functional Material Development
The distinct electronic and photophysical characteristics of the 1,8-naphthyridine core have led to its exploration in a range of functional materials.
1,8-Naphthyridine derivatives have emerged as effective corrosion inhibitors for metals in acidic environments. acs.orgnih.govnih.gov Their efficacy stems from the presence of multiple adsorption centers, including the nitrogen atoms and the π-electron system of the heterocyclic rings. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective film that impedes the corrosive process. researchgate.nettaylorfrancis.com
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that these compounds often act as mixed-type inhibitors, affecting both anodic and cathodic reactions. nih.govresearchgate.net The inhibition efficiency of these compounds increases with their concentration. For example, an ionic liquid corrosion inhibitor formed from 2,3-diphenyl-1,8-naphthyridine and carboxyethylthiosuccinic acid demonstrated a high inhibition efficiency of 96.95% for Q235 steel in 1 M HCl at a concentration of 1 mM. nih.govnih.gov The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm. researchgate.nettaylorfrancis.com
| Inhibitor Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Inhibition Type | Source |
|---|---|---|---|---|---|---|
| [1,8-Nap][CETSA] (from 2,3-diphenyl-1,8-naphthyridine) | Q235 Steel | 1 M HCl | 1 mM | 96.95 | Mixed-type (mainly cathodic) | nih.govnih.gov |
The inherent fluorescence of the 1,8-naphthyridine scaffold makes it an attractive platform for the design of fluorescent probes and molecular sensors. acs.orgnih.gov Substitution at various positions on the naphthyridine ring can modulate the photophysical properties, such as absorption and emission wavelengths, and introduce specific recognition sites for analytes. For example, the introduction of dialkylamino groups at the C2 and C7 positions of a 4-methyl-1,8-naphthyridine (B75383) core leads to highly fluorescent compounds. mdpi.com These molecules exhibit UV absorption between 320 and 400 nm and emit blue fluorescence in the 360–500 nm range. mdpi.com
The design of these probes often involves linking the naphthyridine fluorophore to a specific recognition moiety. This modular approach allows for the creation of sensors for a variety of targets, including pH and metal ions. nih.gov The sensing mechanism can rely on processes like photo-induced electron transfer (PET) or intramolecular charge transfer (ICT), where the interaction with the analyte alters the fluorescence output, leading to a detectable "turn-on" or "turn-off" response. nih.gov Ratiometric fluorescent probes, which feature two distinct emission peaks, offer a self-calibrating advantage that can reduce interference from environmental factors. frontiersin.org
| Compound Type | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Source |
|---|---|---|---|---|---|
| 2,7-Dialkylamino-4-methyl-1,8-naphthyridines | Methanol | 320 - 400 | 360 - 500 (Blue Fluorescence) | - | mdpi.com |
| Conjugated 1,8-naphthyridine oligomers | Solution/Solid State | - | Blue, Green, Yellow | 0.70 - 1.0 | rsc.orgresearchgate.net |
1,8-Naphthyridine derivatives have demonstrated significant potential for use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields, thermal stability, and good electron affinities. rsc.orgresearchgate.net These properties make them suitable for application as emitters and/or electron-transport materials in OLED devices. A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and shown to have high glass-transition temperatures (65–105 °C) and decomposition temperatures (380–400 °C). rsc.orgresearchgate.net
These materials can be used to fabricate single-layer OLEDs that exhibit emissions ranging from yellow to white-pink. rsc.org For instance, devices using these materials as emitters have achieved brightness levels of up to 400 cd/m² at 4V with a current efficiency of 0.6 cd/A for white-pink emitters, and a maximum brightness of 250 cd/m² with a current efficiency of 1.2 cd/A for yellow emitters. rsc.orgresearchgate.net Furthermore, metal chelates based on hydroxynaphthyridine ligands, which are structural analogs of the well-known green emitter Alq3, have been developed as deep-blue fluorescent materials with wide band gaps and high charge carrier mobility, further expanding the utility of naphthyridines in OLED applications. ntu.edu.tw Iridium(III) complexes incorporating 1,5-naphthyridin-4-ol (B95804) derivatives have been used to create pure red phosphorescent OLEDs with exceptional performance, achieving maximum external quantum efficiencies (EQE) over 31%. acs.orgnih.gov
| Naphthyridine Derivative Role | Emission Color | Max Brightness (cd/m²) | Max Current Efficiency (cd/A) | Max External Quantum Efficiency (EQE) | Source |
|---|---|---|---|---|---|
| Single-layer emitter (oligomer) | White-pink | 400 (@ 4V) | 0.6 | - | rsc.orgresearchgate.net |
| Single-layer emitter (oligomer) | Yellow | 250 | 1.2 | - | rsc.orgresearchgate.net |
| Ancillary ligand in Iridium(III) complex | Pure Red | - | - | > 31% | nih.gov |
Future Research Directions and Emerging Opportunities in 2 Methyl 1,8 Naphthyridin 3 Ol Chemistry
Development of Highly Stereoselective and Regioselective Synthesis Strategies
While various methods exist for constructing the 1,8-naphthyridine (B1210474) core, a primary future objective is the development of synthetic routes that offer precise control over stereochemistry and regiochemistry, particularly for complex derivatives of 2-Methyl-1,8-naphthyridin-3-ol.
Stereoselective Synthesis: The creation of chiral centers on the naphthyridine scaffold or its substituents is crucial for developing compounds with specific biological activities. Future work will likely involve asymmetric catalysis, employing chiral ligands or catalysts to guide the formation of desired stereoisomers. This is particularly relevant when introducing substituents that can exist as enantiomers or diastereomers.
Regioselective Synthesis: Achieving high regioselectivity is essential for efficiently producing specific isomers and avoiding tedious purification steps. Catalyst-free, three-component domino reactions have already shown promise for the regioselective synthesis of functionalized acs.orgresearchgate.netnaphthyridine derivatives in environmentally friendly solvents like ethanol (B145695). rsc.org Further research could adapt these methods to specifically target substitutions on the this compound core. For instance, the Vilsmeier-Haack cyclization has been used for the regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine, demonstrating a pathway to functionalize specific positions on the ring. eurjchem.com Another approach involves the use of highly reactive and regioselective catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), for preparing substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. organic-chemistry.org
| Synthetic Strategy | Objective | Potential Methodologies | Key Advantages |
| Stereoselective Synthesis | Control the 3D arrangement of atoms. | Asymmetric catalysis, Chiral auxiliaries, Biocatalysis. | Access to specific enantiomers, enhanced biological specificity. |
| Regioselective Synthesis | Control the position of functional groups. | Domino reactions, Directed metalation, Catalyst-controlled reactions. | High yields of desired isomer, simplified purification, predictable outcomes. rsc.orgorganic-chemistry.org |
Unveiling Novel Reactivity Profiles and Cascade Reactions
Exploring the inherent reactivity of the this compound nucleus is key to unlocking new synthetic transformations and molecular architectures. Cascade reactions, in particular, offer a powerful strategy for building molecular complexity in a single step.
Future research will likely focus on:
Discovering New Transformations: Investigating how the electron-donating hydroxyl group and the methyl group influence the reactivity of the naphthyridine rings towards electrophilic and nucleophilic attack.
Designing Novel Cascade Reactions: Developing efficient one-pot syntheses of complex, functionalized 1,8-naphthyridines. acs.orgfigshare.com For example, an intermolecular cascade annulation has been used to create dihydrobenzo[b] acs.orgresearchgate.netnaphthyridines fused with other ring systems under metal-free conditions. nih.govresearchgate.net Similar strategies could be envisioned starting from derivatives of this compound to rapidly generate diverse molecular scaffolds. Silver-catalyzed cascade reactions have also proven effective in accessing fused pyrazolo-naphthyridine structures. acs.org
Advancements in High-Throughput Screening for Structure-Reactivity Relationships
High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of large compound libraries. acs.org In the context of this compound, HTS can be leveraged to establish detailed structure-reactivity relationships (SRRs) and structure-activity relationships (SARs).
Emerging opportunities in this area include:
Direct-to-Biology HTS: This approach combines high-throughput chemical synthesis with biological screening, often in the same multi-well plate. semanticscholar.org This allows for the rapid generation and testing of a library of this compound derivatives, accelerating the discovery of compounds with desired properties.
Fragment-Based Screening: By functionalizing the this compound core with various chemical fragments and screening these smaller molecules, researchers can identify key binding interactions and build more potent molecules. A "direct-to-biology" high-throughput chemistry approach has been successfully combined with photoreactive covalent fragments to screen for protein interactions. semanticscholar.org
| Screening Method | Application to this compound | Potential Outcome |
| High-Content Screening (HCS) | Assessing cellular responses to derivatives in macrophage-based assays. acs.org | Identification of compounds with specific antiparasitic or immunomodulatory effects. |
| Direct-to-Biology HTC | Rapid synthesis and screening of a library of derivatives against a target protein. semanticscholar.org | Accelerated discovery of potent and selective binders. |
| Structure-Activity Relationship (SAR) | Systematically modifying the core structure (e.g., the 8-hydroxyl group) to understand its importance for biological activity. acs.orgnih.gov | Elucidation of key pharmacophores and optimization of lead compounds. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. rjptonline.org These technologies can significantly reduce the time and resources required for experimental work.
For this compound, AI and ML can be applied to:
Predict Reaction Outcomes: ML algorithms can be trained on vast datasets of published chemical reactions to predict the most likely product of a novel reaction with high accuracy, often outperforming human chemists. cam.ac.ukchemeurope.com This "GPS for chemistry" can inform chemists whether a proposed synthetic route is viable. cam.ac.ukchemeurope.com
Optimize Synthesis Routes: AI can suggest entire multi-step synthetic pathways to a target molecule, helping chemists to design more efficient and robust syntheses. nih.gov By analyzing data from in-situ sensors that monitor variables like temperature and color, AI can also help optimize reaction conditions in real-time. chemai.io
| AI/ML Application | Description | Impact on this compound Chemistry |
| Reaction Prediction | Using algorithms trained on reaction data to predict the product of a chemical transformation. cam.ac.ukchemeurope.com | Reduces trial-and-error experimentation; accelerates the discovery of new synthetic routes. |
| Retrosynthesis Planning | AI suggests pathways to synthesize a target molecule from simpler starting materials. rjptonline.org | Provides novel and efficient strategies for synthesizing complex derivatives. |
| Condition Optimization | ML models analyze real-time sensor data to optimize reaction parameters like temperature and catalyst loading. chemai.io | Improves reaction yields and purity; enables more efficient process development. |
Exploration of New Catalytic Roles and Applications in Sustainable Chemistry
The principles of green chemistry are increasingly guiding synthetic efforts, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents and solvents. unibo.itmdpi.com The 1,8-naphthyridine scaffold itself presents opportunities in this domain, both as a target for greener synthesis and as a component of catalytic systems.
Future research directions include:
Greener Synthetic Methods: There is a strong focus on developing environmentally friendly syntheses for 1,8-naphthyridines. This includes using water as a solvent, employing reusable catalysts, and utilizing energy-efficient methods like microwave irradiation. researchgate.netrsc.orgresearchgate.netnih.gov Ionic liquids have also been explored as green solvents and catalysts for reactions like the Friedländer synthesis of 1,8-naphthyridines. nih.govacs.org
1,8-Naphthyridines as Catalysts/Ligands: The nitrogen atoms in the 1,8-naphthyridine ring make it an excellent ligand for coordinating with metal ions. nih.gov This property can be exploited to develop new catalysts where this compound or its derivatives serve as the supporting ligand, potentially enabling novel catalytic transformations in areas like sustainable energy or fine chemical production. Multicomponent reactions catalyzed by N-bromosulfonamides represent an efficient, cost-effective, and environmentally friendly approach to synthesizing 1,8-naphthyridine derivatives. organic-chemistry.org
Q & A
Q. How can researchers resolve contradictions in reported cytotoxic IC₅₀ values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
